molecular formula C9H13NO3 B3038271 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 845546-16-9

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3038271
CAS No.: 845546-16-9
M. Wt: 183.2 g/mol
InChI Key: ZYOBEVSXRVFHEX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 845546-16-9) is a pyrrolidine derivative with a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol . Its structure features a cyclopropylmethyl substituent at the pyrrolidine nitrogen and a carboxylic acid group at position 2. This compound is primarily used as a biochemical reagent and is notable for its stability under room-temperature storage conditions .

Properties

IUPAC Name

1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-8-3-7(9(12)13)5-10(8)4-6-1-2-6/h6-7H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOBEVSXRVFHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylmethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid and ketone groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) in phenyl-substituted analogs enhance antioxidant activity by stabilizing radical intermediates .
  • Cyclopropane-containing derivatives exhibit improved lipophilicity, which may influence blood-brain barrier penetration .
  • Heterocyclic substituents (e.g., thiadiazole, oxadiazole) expand functional diversity, enabling targeting of enzymes or receptors .

Antioxidant Activity (DPPH Radical Scavenging Assay)

Compound IC₅₀ (µM) or % Scavenging Comparison to Ascorbic Acid Reference
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one 1.5× higher activity Superior
1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) Optical density: 1.675 2× higher reducing power
This compound Not tested N/A

Insights :

  • Phenyl-substituted derivatives with thioxo-oxadiazole or free carboxylic acid groups show superior antioxidant properties due to radical stabilization .
  • The biological activity of this compound remains unexplored in the provided evidence, highlighting a gap for future research.

Biological Activity

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid (C9H13NO3) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C9H13NO3
  • Molecular Weight : 183.2 g/mol
  • Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group that contributes to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against certain Gram-positive bacteria and fungi.
  • Anticancer Activity : Research has shown that derivatives of 5-oxopyrrolidine compounds can have significant effects on cancer cell viability, particularly in lung adenocarcinoma models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound's efficacy against multidrug-resistant pathogens is particularly notable.

Table 1: Antimicrobial Efficacy Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA strains
Escherichia coli>128 µg/mLLimited efficacy
Pseudomonas aeruginosa>128 µg/mLLimited efficacy
Candida albicans64 µg/mLModerate activity

*Data derived from in vitro studies using broth microdilution techniques .

Anticancer Activity

The anticancer properties of this compound were evaluated using A549 human lung adenocarcinoma cell lines. The results indicated structure-dependent cytotoxicity.

Table 2: Cytotoxicity Against A549 Cells

Compound VariantViability (%)Statistical Significance (p-value)
Control (untreated)100-
This compound63.4<0.05
Cisplatin (control drug)21.2<0.001

The compound's ability to reduce cell viability suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and structural modifications to enhance efficacy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The carboxylic acid group may facilitate interactions with cellular receptors or enzymes involved in cell signaling pathways.
  • The cyclopropylmethyl group could influence the compound's lipophilicity and cellular uptake, enhancing its bioavailability and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the oxopyrrolidine class, providing insights into their pharmacological profiles:

  • Study on Derivatives : A study demonstrated that derivatives of oxopyrrolidine compounds exhibited varying degrees of anticancer activity against A549 cells, suggesting that modifications to the core structure can significantly impact efficacy .
  • Antimicrobial Resistance : Another study focused on the increasing resistance among Gram-positive pathogens and highlighted the need for novel antimicrobial candidates, such as those derived from 5-oxopyrrolidine scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid

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